molecular formula C20H13Cl2N3O3S2 B12126478 6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12126478
M. Wt: 478.4 g/mol
InChI Key: YLAHTKQWYXHZER-UHFFFAOYSA-N
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Description

6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a thiadiazole ring, a chromene moiety, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a thiadiazole ring, a chromene moiety, and a carboxamide group. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C20H13Cl2N3O3S2

Molecular Weight

478.4 g/mol

IUPAC Name

6-chloro-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H13Cl2N3O3S2/c1-10-6-16-12(7-14(10)22)15(26)8-17(28-16)18(27)23-19-24-25-20(30-19)29-9-11-4-2-3-5-13(11)21/h2-8H,9H2,1H3,(H,23,24,27)

InChI Key

YLAHTKQWYXHZER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4Cl

Origin of Product

United States

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